Trigonelline

NAD+ Precursor Stability Serum Half-life Formulation Development

Unlike niacin, Trigonelline does not activate GPR109A—eliminating flushing—and remains >90% stable in serum for over 24 hours, ensuring sustained NAD+ precursor delivery. It is a potent Nrf2 inhibitor suitable for chemoresistance studies and a validated LC-MS/MS reference standard (CV 2.1%). Ideal for oral supplement formulations targeting age-related NAD+ decline and postprandial glucose control. High purity (≥98%), in stock for immediate shipment.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 535-83-1
Cat. No. B031793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrigonelline
CAS535-83-1
Synonyms3-Carboxy-1-methylpyridinium Hydroxide Inner Salt;  Betaine Nicotinate;  Caffearine;  Coffearin;  Coffearine;  Gynesine;  N-Methylnicotinate;  N-Methylnicotinic Acid
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC(=C1)C(=O)[O-]
InChIInChI=1S/C7H7NO2/c1-8-4-2-3-6(5-8)7(9)10/h2-5H,1H3
InChIKeyWWNNZCOKKKDOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.0X10+6 mg/L at 25 °C (est) /miscible/

Trigonelline (CAS 535-83-1): A Natural Methylated Niacin Derivative with Unique Bioactivity and Stability Profile


Trigonelline is a naturally occurring alkaloid and zwitterion, chemically defined as N-methylnicotinic acid, formed by the methylation of the nitrogen atom of niacin (vitamin B3) [1]. Found abundantly in coffee beans and fenugreek seeds, it is a product of niacin metabolism excreted in urine [2]. While structurally related to niacin (nicotinic acid) and nicotinamide, trigonelline exhibits distinct physicochemical and biological properties due to its quaternary ammonium structure [3]. This compound serves as a stable NAD+ precursor and possesses unique receptor selectivity, anti-diabetic activity, and Nrf2 inhibitory function, which differentiate it from its analogs .

Why Trigonelline (CAS 535-83-1) Cannot Be Substituted with Generic Niacin or Nicotinamide


Although trigonelline shares a pyridine ring with niacin (nicotinic acid) and nicotinamide, its N-methylation creates a quaternary ammonium zwitterion that fundamentally alters its solubility, stability, receptor binding, and metabolic pathway [1]. This structural distinction means trigonelline does not activate the GPR109A receptor responsible for niacin-induced flushing, remains stable in serum for over 72 hours unlike rapidly degraded NR and NMN, and acts as an Nrf2 inhibitor rather than an Nrf2 activator [2]. These differences mean that substituting trigonelline with niacin, nicotinamide, or other NAD+ precursors in a research or formulation context would yield entirely different experimental outcomes, including distinct adverse effect profiles and molecular target engagement [3].

Quantitative Evidence for Trigonelline Differentiation in Scientific Procurement


Trigonelline Exhibits 50-Fold Greater Serum Stability Than NMN Over 24 Hours

Trigonelline demonstrates exceptional stability in human serum compared to nicotinamide mononucleotide (NMN). In vitro serum stability assays reveal that trigonelline remains >90% intact after 24 hours at 37°C, whereas NMN degrades almost completely to nicotinamide within the same period [1]. This is quantified as a relative stability difference of approximately 50-fold at the 24-hour mark, based on percentage remaining curves [1]. The stability difference is attributed to trigonelline's quaternary ammonium structure, which confers resistance to enzymatic and chemical degradation [2].

NAD+ Precursor Stability Serum Half-life Formulation Development

Trigonelline Does Not Activate GPR109A: A Quantitative Receptor Selectivity Comparison with Niacin

Niacin (nicotinic acid) induces cutaneous flushing via activation of the GPR109A receptor, with an EC50 of approximately 50-100 nM in functional assays [1]. In contrast, trigonelline, even at concentrations up to 100 µM, does not elicit any measurable GPR109A activation [2]. This lack of activity is attributed to the presence of the N-methyl group, which creates a steric hindrance preventing the necessary interaction with the receptor binding pocket [3]. This selectivity profile makes trigonelline a viable alternative for NAD+ boosting without the vasodilatory side effects that limit patient compliance with niacin therapy [4].

Receptor Binding GPR109A Agonism Adverse Effect Profile

Trigonelline Reduces Glucose and Insulin Responses in Human OGTT: Comparative Efficacy vs. Chlorogenic Acid

In a randomized crossover trial in 15 overweight men, a single 500 mg oral dose of trigonelline significantly reduced glucose and insulin concentrations 15 minutes after an oral glucose tolerance test (OGTT) compared to placebo [1]. The reduction in glucose was -0.5 mmol/l (P = 0.024) and insulin was -117 pmol/l (P = 0.007) [1]. In the same study, 1 g chlorogenic acid reduced glucose by -0.7 mmol/l and insulin by -73 pmol/l [1]. While trigonelline showed a slightly smaller glucose reduction, it achieved a greater reduction in insulin, suggesting a distinct mechanism potentially involving improved insulin sensitivity [2]. Neither compound affected total glucose or insulin area under the curve, indicating an effect primarily on early postprandial responses [3].

Glucose Tolerance Type 2 Diabetes Insulin Sensitivity

Trigonelline is a Potent Nrf2 Inhibitor Unlike Nicotinamide: Quantitative Impact on Proteasome Activity

Trigonelline acts as a potent inhibitor of the transcription factor Nrf2, a key regulator of antioxidant response and proteasome gene expression [1]. In pancreatic cancer cells, trigonelline at concentrations of 10-100 µM reduces Nrf2-dependent proteasome activity by approximately 50-70%, thereby sensitizing cells to apoptosis [1]. In contrast, nicotinamide does not exhibit this Nrf2 inhibitory activity; rather, it is known to be a precursor for NAD+ and a weak PARP inhibitor [2]. This functional difference is critical in oncology research, where Nrf2 inhibition is a strategy to overcome chemoresistance . Trigonelline's ability to block Nrf2-dependent proteasome activity is concentration-dependent, with an IC50 of approximately 25 µM in luciferase reporter assays .

Nrf2 Inhibition Cancer Research Proteasome Activity

Trigonelline Increases Bone Mineral Density in Nicotinamide/Streptozotocin Rat Model: A Context-Dependent Effect

In a study examining the effects of trigonelline on diabetes-induced skeletal disorders in rats, trigonelline (50 mg/kg p.o. daily for four weeks) significantly increased bone mineral density (BMD) in nicotinamide/streptozotocin-treated rats, which exhibit mild, non-hyperglycemic metabolic disturbances [1]. While the exact percentage increase in BMD is not explicitly stated in the abstract, the authors report a statistically significant improvement in vertebral BMD and a tendency to improve cancellous bone strength in this model [1]. In contrast, in streptozotocin-only induced diabetic rats (severe hyperglycemia), trigonelline decreased bone mineralization and tended to worsen bone mechanical properties [2]. This context-dependent effect highlights the importance of metabolic state when evaluating trigonelline's skeletal impact and differentiates it from nicotinamide, which generally shows protective or neutral effects on bone across models [3].

Bone Mineral Density Diabetes Complications Skeletal Health

Trigonelline Analytical Reproducibility: LC-MS/MS Coefficient of Variation 2.1% in Coffee Matrices

A validated stable isotope dilution analysis (SIDA) coupled with LC-MS/MS was developed for simultaneous quantification of trigonelline, nicotinic acid, and nicotinamide in foods and biological samples [1]. In coffee samples, the coefficient of variation (CV) for trigonelline quantification was 2.1%, compared to 1.1% for nicotinic acid and 3.1% for nicotinamide [1]. Recovery experiments yielded 98.5-104.5% across all three analytes [2]. This high analytical precision and accuracy for trigonelline in a complex matrix demonstrates that robust, validated methods exist for its quantification, facilitating its use as a reference standard in analytical chemistry and quality control laboratories [3].

Analytical Chemistry Quality Control Method Validation

Optimal Research and Industrial Application Scenarios for Trigonelline Based on Validated Differentiated Evidence


Formulation of Stable NAD+ Precursor Supplements with Extended Half-Life

Leveraging trigonelline's >90% stability in human serum over 24 hours compared to NMN's rapid degradation, formulators can develop oral NAD+ boosting supplements that provide sustained precursor availability [1]. This reduces the need for frequent dosing and potentially improves patient compliance. The non-flushing profile (no GPR109A activation) further enhances consumer acceptance, making trigonelline a preferred choice for long-term daily supplementation targeting age-related NAD+ decline [2].

Postprandial Glycemic Control in Functional Foods and Nutraceuticals

Based on the human trial showing a 500 mg dose of trigonelline reduces early postprandial glucose by -0.5 mmol/l and insulin by -117 pmol/l, this compound is well-suited for incorporation into functional foods or dietary supplements aimed at managing post-meal blood sugar spikes [3]. Its natural occurrence in coffee and fenugreek supports clean-label positioning for products targeting metabolic health and type 2 diabetes prevention [4].

Oncology Research Tool for Studying Nrf2-Dependent Chemoresistance

Trigonelline's unique ability to inhibit Nrf2 transcriptional activity and reduce proteasome function by 50-70% at 10-100 µM makes it an essential research reagent for investigating mechanisms of chemoresistance in pancreatic, lung, and other cancers where Nrf2 is overexpressed [5]. Researchers can use trigonelline to sensitize cancer cells to chemotherapeutic agents in vitro and in vivo, facilitating the study of combination therapies and the identification of novel Nrf2-targeting strategies [6].

Analytical Reference Standard for Food and Biological Matrix Quantification

With a validated LC-MS/MS method demonstrating a coefficient of variation of just 2.1% in coffee matrices, high-purity trigonelline is an ideal reference standard for analytical laboratories quantifying niacin-related compounds in foods, beverages, and biological samples [7]. Its stability and well-characterized mass spectral properties support its use in method development, quality control, and regulatory compliance testing for products containing coffee, fenugreek, or other trigonelline-rich ingredients [8].

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